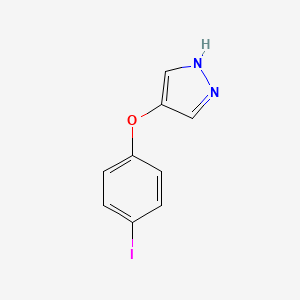

4-(4-Iodophenoxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAAGCNSJOIKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CNN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole: Properties, Synthesis, and Potential Applications

A Note to the Reader: The following guide is a scientifically informed projection of the properties and potential of 4-(4-Iodophenoxy)-1H-pyrazole. As of the writing of this document, this specific molecule is not extensively characterized in publicly available literature. Therefore, this guide synthesizes information from its constituent moieties—the 1H-pyrazole core and the 4-iodophenoxy group—to provide a robust theoretical framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Predicted Potential

The landscape of medicinal chemistry and materials science is continually evolving, with the strategic combination of well-understood functional groups leading to novel molecules with unique properties. This compound represents such a molecule, wedding the versatile and biologically active pyrazole nucleus with the reactive and sterically influential 4-iodophenoxy moiety. This guide will delve into the predicted fundamental properties of this compound, propose a viable synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4] The 4-iodophenoxy group, on the other hand, introduces several key features. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions and can also participate in halogen bonding, a significant interaction in supramolecular chemistry and drug design.[5] The phenoxy linker provides a degree of conformational flexibility, which can be crucial for binding to biological targets.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted by considering the contributions of its two main components.

The 1H-Pyrazole Core

The 1H-pyrazole ring is a planar, aromatic system. The presence of two nitrogen atoms influences its electronic distribution and reactivity. The nitrogen at position 1 is pyrrole-like, while the nitrogen at position 2 is pyridine-like, allowing for both hydrogen bond donation and acceptance.[3]

The 4-Iodophenoxy Moiety

The 4-iodophenoxy group is derived from 4-iodophenol, a light brown crystalline powder with a melting point in the range of 92-94 °C.[6][7] It is slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[6] The iodine atom is a large, polarizable halogen that can engage in halogen bonding and is a versatile functional group for synthetic transformations, such as Suzuki and Sonogashira couplings.[5]

A summary of the predicted and known properties of the constituent parts is presented in the table below.

| Property | 1H-Pyrazole | 4-Iodophenol | Predicted: this compound |

| Molecular Formula | C₃H₄N₂ | C₆H₅IO | C₉H₇IN₂O |

| Molecular Weight | 68.08 g/mol | 220.01 g/mol | 286.06 g/mol |

| Appearance | Colorless crystalline solid | Light brown crystalline powder[6][7] | Likely a solid, potentially crystalline, color may vary |

| Melting Point | 69-70 °C[3] | 92-94 °C[6][7] | Expected to be higher than either component due to increased molecular weight and potential for intermolecular interactions |

| Solubility | Soluble in water and organic solvents | Slightly soluble in water, soluble in ethanol and ether[6] | Predicted to have low aqueous solubility and good solubility in polar organic solvents |

| pKa | ~2.5 (for the protonated form) | ~9.3[7] | The pyrazole N-H will be weakly acidic, and the phenoxy ether will be largely neutral. |

Spectroscopic Signature Prediction:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the aromatic protons of the iodophenoxy group. The pyrazole protons will likely appear as singlets or doublets in the aromatic region. The protons on the iodinated phenyl ring will exhibit a characteristic AA'BB' splitting pattern.

-

¹³C NMR: The carbon NMR will show signals for the three distinct carbons of the pyrazole ring and the six carbons of the iodophenoxy moiety. The carbon bearing the iodine atom will have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum should display characteristic peaks for N-H stretching of the pyrazole ring, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be evident.

Proposed Synthetic Pathway: The Ullmann Condensation

A logical and well-established method for the synthesis of aryl ethers is the Ullmann condensation.[8][9] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or a phenol.[8][10] For the synthesis of this compound, a plausible approach would involve the reaction of 4-iodophenol with a suitably activated pyrazole derivative, such as 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole, in the presence of a copper catalyst and a base.

A detailed, step-by-step methodology for this proposed synthesis is provided below.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

Materials:

-

4-Iodo-1H-pyrazole (or 4-Bromo-1H-pyrazole)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodo-1H-pyrazole (1.0 eq), 4-iodophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add copper(I) iodide (0.1 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous DMF (or DMSO) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The copper-catalyzed coupling reaction is sensitive to oxygen, which can lead to side reactions and catalyst deactivation. An inert atmosphere is crucial for achieving a good yield.

-

Base: The base (potassium carbonate or cesium carbonate) is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is the active species in the reaction.[10]

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[10]

-

Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the solubility of the reactants and to allow the reaction to be carried out at the required high temperature.

Below is a diagram illustrating the proposed synthetic workflow.

Potential Applications in Drug Discovery and Materials Science

The unique combination of the pyrazole and iodophenoxy moieties suggests several potential applications for this compound.

Medicinal Chemistry and Drug Development

The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2][3][4] The introduction of the 4-iodophenoxy group could modulate the biological activity of the pyrazole core in several ways:

-

Novel Pharmacophore: The overall structure could act as a novel scaffold for targeting various enzymes and receptors. Pyrazole derivatives have shown activity as kinase inhibitors, anti-inflammatory agents (by inhibiting COX enzymes), and antimicrobial agents.[2]

-

Site for Further Diversification: The iodine atom is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in drug optimization.[5]

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific interactions with biological targets that can enhance binding affinity and selectivity.

-

Radiolabeling and Imaging: The presence of iodine makes the molecule a candidate for radiolabeling with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging or radiotherapy.[11][12]

A series of 3-(4-phenoxyphenyl)-1H-pyrazoles have been synthesized and identified as potent sodium channel blockers, suggesting potential applications in pain management.[13] This highlights the potential of combining pyrazole and phenoxy moieties for neurological targets.

Materials Science

The structure of this compound also suggests potential applications in materials science:

-

Polymer Chemistry: The molecule could be used as a monomer or a modifying agent in the synthesis of specialized polymers. The pyrazole unit can act as a ligand for metal coordination, while the iodophenoxy group can be used for post-polymerization modification.[14]

-

Organic Electronics: Aryl ether and pyrazole-containing compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

As there is no specific safety data for this compound, it is prudent to handle the compound with care, assuming it may be hazardous. The safety profiles of its precursors provide some guidance. 4-Iodophenol is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[15] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While direct experimental data on this compound is currently lacking in the scientific literature, a comprehensive theoretical profile can be constructed based on the well-documented properties of its constituent pyrazole and 4-iodophenoxy moieties. This molecule is predicted to be a solid with interesting physicochemical properties and a rich potential for applications, particularly in the field of medicinal chemistry. The proposed synthesis via an Ullmann condensation provides a clear and viable route to obtaining this compound for further investigation. As a potential scaffold for new therapeutic agents and a building block in materials science, this compound represents an intriguing target for future research endeavors.

References

-

ResearchGate. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

PubChem. (n.d.). 4-Iodophenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-iodo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenoxy pyrazolyl pyrazoline derivatives. Retrieved from [Link]

-

Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(3), 174-181. [Link]

-

ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Walsh Medical Media. (n.d.). Medicinal and organic chemistry and The Goals of medicinal chemis. Retrieved from [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

ACS Publications. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Organic Letters, 4(6), 979-981. [Link]

-

Yang, J., et al. (2004). 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. Journal of Medicinal Chemistry, 47(6), 1547-1552. [Link]

-

OMICS International. (n.d.). Medicinal-chemistry-applications. Retrieved from [Link]

- Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Retrieved from [Link]

-

ACS Omega. (2018). Organic Compound with Potential for X-ray Imaging Applications. ACS Omega, 3(1), 1039-1047. [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1269. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. academicstrive.com [academicstrive.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Iodophenol | 540-38-5 [chemicalbook.com]

- 7. 4-Iodophenol(540-38-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Compound with Potential for X-ray Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 4-Iodophenol | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole

CAS Number: 1708288-50-9

Authored by a Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific data on 4-(4-Iodophenoxy)-1H-pyrazole (CAS 1708288-50-9) is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of the broader classes of iodinated pyrazoles and phenoxy-pyrazole derivatives, offering a scientifically grounded framework for understanding and investigating this specific molecule.

Section 1: Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3][4][5] The introduction of an iodine atom onto the pyrazole ring, as seen in related structures like 4-iodopyrazole, significantly enhances its utility as a synthetic intermediate.[6] This halogenation provides a reactive handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[7]

The specific compound, this compound, combines three key structural motifs: the versatile pyrazole ring, a stable phenoxy ether linkage, and a reactive iodophenyl group. This unique combination suggests its potential as a key building block in the synthesis of novel therapeutic agents and functional materials. The iodinated phenyl ring, in particular, serves as a prime site for modifications via Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.[7]

Section 2: Physicochemical and Structural Characteristics

While detailed experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its constituent parts.

| Property | Value/Information | Source |

| CAS Number | 1708288-50-9 | [8][9][10] |

| Molecular Formula | C₉H₇IN₂O | [8] |

| Molecular Weight | 286.07 g/mol | [8] |

| Predicted LogP | ~3.5 (Increased lipophilicity due to iodophenyl and phenoxy groups) | ChemDraw Estimation |

| Predicted pKa | The N-H proton of the pyrazole ring is weakly acidic. | General Pyrazole Chemistry |

| Appearance | Likely a solid at room temperature, typical for similar aromatic compounds. | General Chemical Principles |

Section 3: Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers. In this proposed pathway, 4-iodopyrazole would be coupled with 4-iodophenol in the presence of a copper catalyst and a base.

Reaction Scheme:

Caption: Proposed Ullmann condensation for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-iodophenol (1.0 eq.), 4-iodo-1H-pyrazole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components at high temperatures.

-

Base (K₂CO₃): Deprotonates the phenol, forming the more nucleophilic phenoxide intermediate required for the coupling reaction.

-

Copper Catalyst: Essential for facilitating the carbon-oxygen bond formation in the Ullmann reaction.

-

High Temperature: Provides the necessary activation energy for the coupling reaction to proceed at a reasonable rate.

Section 4: Potential Applications in Drug Discovery and Agrochemicals

While specific biological activities of this compound have not been documented, the pyrazole scaffold is prevalent in a multitude of biologically active compounds.[1][3]

Potential Therapeutic Areas:

-

Oncology: Many pyrazole derivatives have demonstrated potent anticancer properties by targeting various protein kinases.[4][5] The structure of this compound could serve as a foundation for developing novel kinase inhibitors.

-

Anti-inflammatory Agents: Pyrazole-containing molecules, such as celecoxib, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[3]

-

Herbicides: Certain pyrazole derivatives act as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11]

Logical Workflow for Investigating Biological Activity:

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Section 5: Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential as a versatile building block in medicinal chemistry and materials science. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a high probability of interesting biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a broad range of biological targets to unlock its therapeutic potential. The presence of the iodophenyl group is a key feature that will undoubtedly facilitate rapid lead optimization and the development of novel, patentable chemical entities.

References

-

Chem-Impex. 4-Iodo-1H-pyrazole. [Link]

-

Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

-

PubChem. 4-Iodopyrazole. [Link]

-

PubMed. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]

-

PMC. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

-

ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

-

PubMed. Production and biological activity of rebeccamycin, a novel antitumor agent. [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PubMed. Relationships between DNA-binding kinetics and biological activity for the 9-aminoacridine-4-carboxamide class of antitumor agents. [Link]

-

PubChem. 1-(4-Iodophenyl)-1H-Pyrazole. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

METU OpenMETU. SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. [Link]

-

PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

ChemSrc. This compound. [Link]

-

Crysdot. Heterocyclic Compounds. [Link]

-

ChemSrc. CAS No. 955339-13-6. [Link]

-

Scribd. Che Menu. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:1708288-50-9 | Chemsrc [chemsrc.com]

- 9. CAS No. 955339-13-6 | Chemsrc [chemsrc.com]

- 10. scribd.com [scribd.com]

- 11. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(4-Iodophenoxy)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 4-(4-Iodophenoxy)-1H-pyrazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, combining a reactive pyrazole ring with an iodinated phenyl ether, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, detailed characterization data, and a discussion of its applications, particularly in the field of drug discovery. The content is tailored for researchers, chemists, and professionals in pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.

Introduction

Chemical Identity and Significance

This compound is a diaryl ether derivative featuring a five-membered pyrazole ring linked to a 4-iodophenyl group via an oxygen bridge. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] The iodophenyl moiety serves as a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. This dual functionality makes it an attractive starting material for creating libraries of compounds for high-throughput screening.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole core is a privileged structure in drug discovery, renowned for its diverse biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] Its aromatic nature confers resistance to oxidative and hydrolytic degradation, a desirable trait for drug candidates.[1] Furthermore, the two adjacent nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases and enzymes.[2][4]

The Role of the Iodophenoxy Moiety

The 4-iodophenoxy group is not merely a passive structural element. The iodine atom at the para position is an excellent leaving group in palladium- and copper-catalyzed cross-coupling reactions, providing a reliable anchor point for introducing molecular diversity.[5] This strategic placement allows for the late-stage functionalization of the molecule, a highly valued strategy in modern drug development for the rapid generation of analogs with tailored properties.

Physicochemical and Structural Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below. These data are essential for substance identification, purity assessment, and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 288503-44-8 | |

| Molecular Formula | C₉H₇IN₂O | |

| Molecular Weight | 286.07 g/mol | |

| Appearance | Off-white to light yellow solid | (Typical) |

| Melting Point | 108-110 °C | [6] |

| SMILES | C1=CN(N=C1OC2=CC=C(I)C=C2) | |

| InChI Key | LLNQWPTUJJYTTE-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method provides a direct and efficient route to form the diaryl ether bond.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the C-O ether bond, pointing to 4-iodophenol and a suitable 4-halopyrazole as the primary starting materials. The Ullmann coupling is the key forward reaction.

Caption: Retrosynthetic approach for this compound.

Recommended Synthetic Protocol: Ullmann Condensation

This protocol describes the coupling of 4-iodopyrazole with 4-iodophenol. While seemingly redundant, using 4-iodopyrazole is a common starting point as it is commercially available.[6] The reaction can also be performed with 4-bromopyrazole or 4-chloropyrazole, though reaction conditions may require optimization.

Materials:

-

4-Iodopyrazole (1.0 eq)

-

4-Iodophenol (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

L-Proline (0.2 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodopyrazole, 4-iodophenol, CuI, Cs₂CO₃, and L-Proline.

-

Add anhydrous DMSO to the flask. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a copper(I) source (CuI) and a ligand (L-proline) is a well-established system for Ullmann-type reactions, facilitating the C-O bond formation at moderate temperatures.[7][8]

-

Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that effectively deprotonates the phenol and the pyrazole N-H, but its high solubility in organic solvents is key to promoting the reaction in the liquid phase.[8]

-

Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, promoting the reaction rate.[9] Its high boiling point is suitable for the required reaction temperature.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions are combined and concentrated to yield this compound as a solid.

Spectroscopic Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.70 (s, 2H, pyrazole C3-H, C5-H), ~7.65 (d, 2H, Ar-H ortho to I), ~6.85 (d, 2H, Ar-H ortho to O), ~10.0 (br s, 1H, N-H). Note: N-H proton may be broad and exchangeable. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (Ar-C-O), ~140 (Ar-C-I), ~138 (pyrazole C3/C5), ~122 (Ar-CH), ~118 (Ar-CH), ~95 (pyrazole C4). |

| Mass Spec. (ESI+) | m/z: 287.0 [M+H]⁺ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided data is based on typical values for similar structures.[10][11]

Applications in Drug Discovery and Chemical Biology

The utility of this compound is primarily as a versatile intermediate for constructing more elaborate molecules, particularly kinase inhibitors and other targeted therapeutics.

Role as a Key Intermediate

The iodine atom provides a reactive site for introducing new substituents via cross-coupling reactions. This allows for the exploration of the chemical space around the phenoxy-pyrazole core. For instance, Suzuki coupling can be used to introduce new aryl or heteroaryl groups, which are common motifs in kinase inhibitors designed to occupy the ATP-binding pocket.

Workflow in a Drug Discovery Cascade

The compound fits seamlessly into a typical drug discovery workflow, from library synthesis to hit-to-lead optimization.

Caption: Use of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

Hazard Identification:

-

Harmful if swallowed (Acute toxicity, oral).[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Handling:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance in medicinal chemistry. Its robust synthesis via Ullmann condensation and the presence of a versatile iodinated handle make it an ideal scaffold for the development of novel therapeutics. This guide has provided the essential technical information required for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their drug discovery and development programs.

References

- Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.

-

One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Available at: [Link]

-

SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES - Middle East Technical University. Available at: [Link]

-

Synthesis of 4‐phenoxypyrazoles - ResearchGate. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - MDPI. Available at: [Link]

-

Revisiting the Ullmann−Ether Reaction: A Concise and Amenable Synthesis of Novel Dibenzoxepino[4,5-d]pyrazoles by Intramolecular Etheration of 4,5-(o,o'-Halohydroxy)arylpyrazoles - ACS Publications. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. Available at: [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles - ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Available at: [Link]

-

4-Iodopyrazole | C3H3IN2 - PubChem. Available at: [Link]

-

Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - ResearchGate. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - ACS Publications. Available at: [Link]

-

Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed. Available at: [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy - ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Biological activity of pyrazole derivatives

Title: The Pharmacophore Frontier: A Technical Guide to the Biological Activity and Synthesis of Pyrazole Derivatives

Executive Summary

The pyrazole ring (

Part 1: Chemical Foundation & Structural Diversity

The biological versatility of pyrazole stems from its electronic architecture. Unlike its isomer imidazole, pyrazole possesses adjacent nitrogen atoms (

-

Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomeric forms. In biological systems, the substitution at

locks the tautomer, stabilizing the pharmacophore and defining its binding trajectory within an enzyme's active site. -

Coordination Chemistry: The

hybridized nitrogen ( -

Pharmacophore Scaffolding: The planar nature of the ring allows for rigid spacing of substituents, essential for fitting into the hydrophobic pockets of targets like the COX-2 side channel.

Part 2: Therapeutic Spectra & Mechanisms

Anti-Inflammatory: The COX-2 Selectivity Paradigm

The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically COX-2 selective inhibitors like Celecoxib .

-

Mechanism: COX-2 contains a unique hydrophilic side pocket not present in COX-1. Pyrazole derivatives with bulky sulfonamide (

) or sulfonyl ( -

Key Interaction: The sulfonamide group forms hydrogen bonds with Arg513 and His90 , while the pyrazole ring scaffolds the phenyl rings to interact with hydrophobic residues Tyr355 and Arg120 at the channel entrance.

Anticancer Activity: Multi-Target Inhibition

Pyrazole derivatives exhibit cytotoxicity through multiple pathways, preventing the development of resistance.

-

EGFR Inhibition: Trisubstituted pyrazoles mimic the ATP molecule, binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling (MAPK/ERK pathways).

-

CDK Inhibition: They act as Cyclin-Dependent Kinase (CDK) inhibitors, arresting the cell cycle at the G2/M phase.

Part 3: Structure-Activity Relationship (SAR) Insights

The following table summarizes critical substitutions on the pyrazole core (positions 1, 3, 4, 5) and their impact on bioactivity.[1][2][3][4]

| Position | Substitution Type | Biological Impact | Mechanistic Rationale |

| N-1 | Sulfonamide / Sulfonyl | COX-2 Selectivity | Targets the hydrophilic side pocket (Arg513) specific to COX-2. |

| N-1 | Phenyl / Aryl | General Stability | Locks tautomerism; increases lipophilicity for membrane permeability. |

| C-3 | Trifluoromethyl ( | Metabolic Stability | Increases lipophilicity; resists metabolic oxidation; fits hydrophobic pockets. |

| C-4 | Halogens (Cl, Br) | Antimicrobial | Enhances penetration into bacterial cell walls; increases half-life. |

| C-5 | Bulky Aryl Groups | Kinase Inhibition | Provides steric bulk to fill the ATP-binding gatekeeper region in kinases. |

Part 4: Visualization of Signaling & Synthesis

Diagram 1: COX-2 Inhibition Pathway

This diagram illustrates the arachidonic acid cascade and the precise interception point of pyrazole-based inhibitors.

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives, sparing COX-1 mediated GI protection.

Diagram 2: Synthesis Workflow (Celecoxib Analog)

A standard, high-yield synthetic route for 1,5-diaryl-3-trifluoromethylpyrazoles.

Caption: Two-step regioselective synthesis of Celecoxib via Claisen condensation and cyclization.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of Celecoxib (Lab Scale)

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

1. Claisen Condensation (Formation of 1,3-Dione):

-

Reagents: 4-Methylacetophenone (10 mmol), Ethyl trifluoroacetate (12 mmol), Sodium Methoxide (25% in MeOH, 12 mmol).

-

Procedure:

-

Dissolve 4-methylacetophenone in dry methanol (20 mL) under

atmosphere. -

Add Sodium Methoxide solution dropwise at 0°C.

-

Add Ethyl trifluoroacetate slowly.

-

Reflux for 6–8 hours.

-

-

Self-Validation Check: The reaction mixture should turn from clear to a deep yellow/orange color, indicating enolate formation. TLC (Hexane:EtOAc 8:2) must show disappearance of the starting ketone.

-

Workup: Acidify with 1N HCl to precipitate the 1,3-dione intermediate. Yield expectation: >80%.

2. Cyclocondensation (Pyrazole Ring Closure):

-

Reagents: 1,3-Dione intermediate (from Step 1), 4-Sulfamidophenylhydrazine hydrochloride (10 mmol), Ethanol (30 mL).

-

Procedure:

-

Suspend the dione and hydrazine in ethanol.

-

Reflux for 4–6 hours.

-

-

Self-Validation Check: The suspension will clear as reactants dissolve, followed by the precipitation of the pyrazole product upon cooling.

-

Purification: Recrystallize from Ethanol/Water (3:1).

-

Characterization: Melting point should be 157–159°C.

-NMR must show a singlet around

Protocol B: COX-2 Inhibitor Screening Assay (Colorimetric)

Objective: Determine the

1. Assay Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.[3]

2. Reagents:

-

TMPD (Chromophore).

-

Heme (Cofactor).

3. Workflow:

-

Preparation: Prepare 100% activity control (Enzyme + Solvent), Background (No Enzyme), and Inhibitor wells (Enzyme + Pyrazole at 0.01–100

). -

Incubation: Incubate Enzyme and Inhibitor for 10 minutes at 25°C. Note: This pre-incubation is critical for time-dependent inhibitors like pyrazoles.

-

Initiation: Add Arachidonic Acid and TMPD to all wells.

-

Measurement: Incubate for 2 minutes and measure absorbance at 590 nm.

4. Self-Validation System:

-

Z-Factor: Calculate

using positive (Celecoxib) and negative controls. A -

Linearity: Ensure the "100% Activity" control is within the linear range of the spectrophotometer (OD 0.2 – 1.0).

References

-

FDA. (2017). Celebrex (celecoxib) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

BPS Bioscience. (2023). COX-2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

-

National Institutes of Health (NIH). (2021). Continuous flow synthesis of Celecoxib. PubMed Central. [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Role of halogenated pyrazoles in medicinal chemistry

The Role of Halogenated Pyrazoles in Medicinal Chemistry: A Technical Guide

Executive Summary

The pyrazole scaffold (1,2-diazole) is a privileged structure in modern drug discovery, present in over 40 FDA-approved therapeutics including Celecoxib, Ruxolitinib, and Apixaban. While the pyrazole ring itself offers favorable hydrogen-bonding capabilities and bioisosteric potential for phenyl rings, the strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold or its immediate appendages is a critical optimization tactic.

This guide details the physicochemical impact, synthetic methodologies, and medicinal chemistry logic behind halogenated pyrazoles. It provides researchers with actionable protocols for synthesizing these motifs and decision-making frameworks for their application in lead optimization.[1][2]

Part 1: Physicochemical Impact of Halogenation

The introduction of a halogen atom onto the pyrazole ring alters its electronic landscape, acid-base properties, and intermolecular interactions.

Electronic and Acid-Base Modulation

The pyrazole ring is amphoteric. The N1-proton is acidic (pKa ~14), while the N2-nitrogen is basic (pKa of conjugate acid ~2.5).[1][2] Halogenation shifts these values significantly due to inductive electron withdrawal (-I effect).[1][2]

| Halogen Substitution | Electronic Effect | Impact on Pyrazole Basicity (N2) | Impact on N-H Acidity (N1) | Medicinal Consequence |

| Unsubstituted | Reference | pKa ~ 2.5 | pKa ~ 14.2 | Standard H-bond donor/acceptor profile.[1][2] |

| 3-Fluoro / 3-CF3 | Strong -I | Decreases (pKa < 1.[1][2]0) | Increases (pKa < 12) | Reduces metabolic liability of the ring; modulates H-bond acceptor strength.[1][2] |

| 4-Chloro / 4-Bromo | Moderate -I, Weak +M | Decreases slightly | Increases slightly | Balances lipophilicity without drastically killing solubility. |

| 4-Iodo | Weak -I, Polarizable | Minimal change | Minimal change | Primarily used for halogen bonding or as a synthetic handle (cross-coupling).[1][2] |

Metabolic Stability (The Fluorine Effect)

The C4 position of the pyrazole ring is electron-rich and susceptible to oxidative metabolism (e.g., hydroxylation by CYP450s).

-

Strategy: Introduction of Fluorine at C4 blocks this metabolic soft spot.

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, extending the half-life (

) of the drug candidate.

Halogen Bonding (The Sigma Hole)

Heavier halogens (Cl, Br, I) exhibit a "sigma hole"—a region of positive electrostatic potential opposite the C-X bond. This allows the halogen to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyls) in the target protein.

-

Application: A 4-bromo or 4-iodopyrazole can anchor a ligand in a hydrophobic pocket via specific halogen bonds, increasing potency by 10-100 fold compared to the hydrogen analog.[1][2]

Part 2: Synthetic Strategies

Synthesis of halogenated pyrazoles generally follows two distinct workflows: De Novo Cyclization (using halogenated building blocks) or Late-Stage Functionalization (direct halogenation).[1][2]

Pathway Logic: De Novo vs. Direct Halogenation[1]

Caption: Decision tree for selecting the optimal synthetic route based on the desired regiochemistry of the halogen atom.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazole (De Novo Cyclization)

Targeting the Celecoxib scaffold core.[1][2]

Principle: Condensation of a hydrazine derivative with a fluorinated 1,3-diketone.[3][4][5] Reagents: Phenylhydrazine, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, Ethanol, Reflux.[1][2]

-

Setup: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 equiv, 5 mmol) in absolute ethanol (20 mL).

-

Addition: Add phenylhydrazine (1.1 equiv, 5.5 mmol) dropwise at room temperature. A slight exotherm may occur.

-

Cyclization: Heat the reaction mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the diketone by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: The regioselectivity (3-CF3 vs 5-CF3) is often dictated by the steric bulk of the hydrazine. Recrystallize from ethanol/water or purify via flash column chromatography (SiO2) to isolate the 1-phenyl-3-(trifluoromethyl)pyrazole.[1][2]

-

Note: The CF3 group usually ends up at position 3 if the hydrazine R-group is bulky, minimizing steric clash.

-

Protocol B: Regioselective C4-Iodination of Pyrazoles (Late-Stage)

Targeting intermediates for Cross-Coupling.

Principle: Electrophilic Aromatic Substitution (EAS).[2] The C4 position is the most nucleophilic carbon on the pyrazole ring. Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).[1][2]

-

Setup: Dissolve the 1,3,5-substituted pyrazole substrate (1.0 equiv) in acetonitrile (0.1 M concentration).

-

Halogenation: Add N-Iodosuccinimide (1.1 equiv) in a single portion. Protect from light.

-

Reaction: Stir at room temperature for 1–3 hours. The reaction is usually rapid.

-

Validation: Check LCMS for the [M+I]+ peak.

-

-

Quench: Quench with 10% aqueous sodium thiosulfate (

) to remove excess iodine (color changes from brown/orange to clear). -

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.-

Yield: Typically >90%.[6] This iodide is now ready for Suzuki or Sonogashira coupling.

-

Part 4: Medicinal Chemistry Case Studies

Celecoxib (Celebrex) - The C3-Trifluoromethyl Motif

Celecoxib is a selective COX-2 inhibitor.[1][2] The pyrazole ring features a C3-trifluoromethyl group and a C1-phenylsulfonamide .[1][2]

-

Role of CF3:

-

Lipophilicity: Increases logP, aiding in hydrophobic pocket occupancy within the COX-2 enzyme.

-

Metabolic Stability: The CF3 group is chemically inert, preventing oxidation at the C3 position.

-

Selectivity: The bulk of the CF3 group exploits the larger side pocket of COX-2 (compared to COX-1), conferring selectivity.

-

C4-Fluorination for Metabolic Blocking

In the development of JAK inhibitors (e.g., analogs of Ruxolitinib), the C4 position of the pyrazole is often a site of high metabolic clearance.

-

Optimization: Replacing C4-H with C4-F.

-

Result: The C-F bond is isosteric to C-H (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but prevents oxidation. This often maintains potency while significantly improving the pharmacokinetic (PK) profile.

Part 5: SAR Decision Framework

Use this logic flow when optimizing pyrazole leads.

Caption: SAR optimization pathways utilizing halogenation to address specific drug property deficits.

References

-

Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link[1][2]

-

Garg, P. K., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Link[1][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] Link[1][2]

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.[6] Link[1][2]

-

FDA Approved Drug Products. (2024). Celecoxib Prescribing Information.[7][8]Link[1][2]

Sources

- 1. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 2. Avapritinib - Wikipedia [en.wikipedia.org]

- 3. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

Methodological & Application

Application Note: Scalable Synthesis of 4-(4-Iodophenoxy)-1H-pyrazole

Topic: "4-(4-Iodophenoxy)-1H-pyrazole" synthesis protocol Content Type: Application Note & Protocol Role: Senior Application Scientist

Introduction & Strategic Rationale

The moiety This compound represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Lck, Src, and p38 MAP kinase pathways) and as a linker for Proteolysis Targeting Chimeras (PROTACs). The presence of the iodine atom on the phenoxy ring provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the chemotype.

Synthetic Challenge

Direct coupling of a pre-formed pyrazole ring to an aryl halide (Ullmann/Chan-Lam type) often suffers from regioselectivity issues (N-arylation vs. C-arylation) and tautomeric ambiguity. Furthermore, the 4-position of the pyrazole ring is electronically deactivated, making direct Electrophilic Aromatic Substitution (SEAr) difficult without blocking the nitrogen.

Solution: The De Novo Ring Construction Strategy

This protocol details the "Malonaldehyde Route," a robust, self-validating two-step sequence. By constructing the pyrazole ring after establishing the ether linkage, we guarantee:

-

Regiocontrol: The oxygen is fixed at the 4-position by the carbon backbone.

-

Scalability: The reaction avoids expensive transition metal catalysts in the primary scaffold assembly.

-

Atom Economy: High-yielding cyclocondensation with hydrazine.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the pyrazole ring at the N-N bond, tracing back to hydrazine and a 2-aryloxymalonaldehyde precursor. This precursor is generated via nucleophilic substitution of a 2-halo-1,3-dicarbonyl equivalent with 4-iodophenol.

Logical Workflow Diagram

Figure 1: Retrosynthetic logic flow for the construction of the 4-aryloxypyrazole core.

Experimental Protocol

Phase 1: Synthesis of 2-(4-Iodophenoxy)malonaldehyde

Objective: Install the ether linkage between the phenolic oxygen and the central carbon of the dicarbonyl backbone. Critical Mechanism: Williamson ether synthesis. The acidity of the phenol (pKa ~9.3) allows deprotonation by carbonate, followed by displacement of the bromide on the malonaldehyde.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity | Role |

| 4-Iodophenol | 220.01 | 1.0 | 11.0 g (50 mmol) | Nucleophile |

| 2-Bromomalonaldehyde | 150.96 | 1.1 | 8.3 g (55 mmol) | Electrophile |

| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | 13.8 g (100 mmol) | Base |

| Acetone (Dry) | - | - | 150 mL | Solvent |

Note: 2-Bromomalonaldehyde is somewhat unstable. If commercial stock is unavailable, it should be prepared fresh via TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol [1].

Step-by-Step Procedure

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Dissolution: Charge the flask with 4-Iodophenol (11.0 g) and anhydrous Acetone (150 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (13.8 g) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure phenoxide formation.

-

Addition: Add 2-Bromomalonaldehyde (8.3 g) slowly over 5 minutes.

-

Process Tip: If the aldehyde is a solid, dissolve it in a minimum amount of acetone before addition to ensure homogeneity.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 4–6 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (Rf ~0.4) should disappear, and a new polar spot (aldehyde) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Wash the pad with acetone (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid or oil.

-

-

Purification: The crude 2-(4-iodophenoxy)malonaldehyde is often pure enough for the next step. If necessary, recrystallize from diethyl ether/hexane or purify via flash chromatography.

Phase 2: Cyclization to this compound

Objective: Formation of the aromatic pyrazole ring via double condensation. Critical Mechanism: The hydrazine nitrogens attack the two carbonyl carbons of the malonaldehyde, followed by elimination of two water molecules.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity | Role |

| Intermediate (Phase 1) | ~290.0 | 1.0 | 11.6 g (40 mmol) | Precursor |

| Hydrazine Hydrate (64-80%) | 50.06 | 1.5 | 3.0 g (~3 mL) | Heterocycle former |

| Ethanol (Absolute) | - | - | 100 mL | Solvent |

Step-by-Step Procedure

-

Setup: In a 250 mL RBF, dissolve the 2-(4-iodophenoxy)malonaldehyde (11.6 g) in Ethanol (100 mL).

-

Addition: Add Hydrazine Hydrate (3.0 g) dropwise to the stirring solution at room temperature.

-

Exotherm Warning: The reaction is slightly exothermic.

-

-

Cyclization: Heat the mixture to reflux (80°C) for 2 hours .

-

Validation: The reaction usually completes rapidly. TLC should show the disappearance of the aldehyde and the formation of a highly UV-active spot.

-

-

Workup:

-

Concentrate the ethanolic solution to approx. 20% of its original volume under reduced pressure.

-

Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately.

-

-

Isolation:

-

Filter the precipitate via vacuum filtration.

-

Wash the filter cake with cold water (3 x 20 mL) to remove excess hydrazine.

-

Dry the solid in a vacuum oven at 45°C overnight.

-

-

Characterization:

-

1H NMR (DMSO-d6): Expect signals at ~12.9 ppm (br s, 1H, NH), ~7.8 ppm (s, 2H, Pyrazole H-3/5), ~7.6 ppm (d, 2H, Ar-H), ~6.9 ppm (d, 2H, Ar-H).

-

Appearance: Off-white to beige powder.

-

Yield: ~80-90% (Overall yield from phenol ~70%).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | 2-Bromomalonaldehyde decomposition | Ensure the aldehyde is fresh. Keep reaction anhydrous. Use NaH in DMF/THF if K2CO3/Acetone is too slow. |

| Oiling out in Step 2 | Incomplete precipitation | If the product oils out in water, extract with Ethyl Acetate, dry over Na2SO4, and recrystallize from Toluene/Hexane. |

| Coloration (Brown/Black) | Oxidation of Hydrazine/Phenol | Perform all steps under Nitrogen atmosphere. Use high-purity hydrazine. |

Safety & Compliance

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

4-Iodophenol: Irritant. Avoid contact with skin.

-

Waste Disposal: Segregate halogenated organic waste (Step 1 filtrate) from aqueous hydrazine waste (Step 2 filtrate).

References

-

Synthesis of 2-Bromomalonaldehyde: Zhang, Y., et al. "Synthesis method of 2-bromomalondialdehyde."[6] CN Patent 110885284A. (2020).

-

General Pyrazole Synthesis (Vilsmeier-Haack/Malonaldehyde): Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523-3529. (2008).[8]

-

Aryloxypyrazole Scaffolds in Kinase Inhibitors: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562. (2002).[3]

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting these experiments.

Sources

- 1. 4-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 5. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 8. thieme-connect.de [thieme-connect.de]

Electrophilic Cyclization for 4-Iodopyrazole Synthesis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Iodopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Within this privileged scaffold, 4-iodopyrazoles represent particularly valuable synthetic intermediates. The iodine substituent at the C4 position, the most electron-rich and accessible site for electrophilic substitution in the pyrazole ring, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions.[3][4][5][6]

While several methods exist for pyrazole synthesis, electrophilic iodocyclization of acyclic precursors has emerged as a powerful and direct strategy for forging the 4-iodopyrazole core in a single, atom-economical step. This application note provides a detailed exploration of this methodology, focusing on the underlying mechanism, practical experimental protocols, and the causality behind procedural choices to empower researchers in their synthetic endeavors.

The Mechanism of Electrophilic Iodocyclization

The most common and effective approach to 4-iodopyrazole synthesis via electrophilic cyclization begins with readily accessible α,β-alkynic hydrazones.[7][8] These precursors are typically prepared through a simple condensation reaction between a hydrazine and a propargyl aldehyde or ketone.[8][9] The subsequent cyclization is initiated by an electrophilic iodine source, such as molecular iodine (I₂).

The accepted mechanism proceeds through three key steps:

-

Activation and Formation of Iodonium Ion: The electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich alkyne π-bond of the hydrazone, forming a cyclic iodonium ion intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This key step is a 5-endo-dig cyclization, which forms the five-membered pyrazole ring.

-

Aromatization: The resulting non-aromatic intermediate undergoes deprotonation, typically facilitated by a mild base present in the reaction mixture, to eliminate HI and establish the stable aromatic pyrazole ring system.[7]

Caption: Proposed mechanism for electrophilic iodocyclization.

Key Reagents and Experimental Considerations

The success of the synthesis hinges on the appropriate selection of substrates, iodinating agents, and reaction conditions.

-

Substrates (α,β-Alkynic Hydrazones): These are the linchpins of the reaction. Their preparation is straightforward, involving the condensation of a hydrazine (e.g., phenylhydrazine, hydrazine hydrate) with an α,β-alkynic aldehyde or ketone.[7] The reaction tolerates a wide variety of substituents on both the hydrazine and the alkynic backbone, including aliphatic, aromatic, and heteroaromatic moieties with both electron-donating and electron-withdrawing groups.[7][8]

-

Iodinating Agents:

-

Molecular Iodine (I₂): This is the most common and cost-effective reagent. Its use almost always requires a base to neutralize the hydrogen iodide (HI) byproduct formed during the aromatization step. The presence of HI can otherwise lead to side reactions or equilibrium issues. Sodium bicarbonate (NaHCO₃) is a frequently used mild base that is sufficient for this purpose.[7][8]

-

N-Iodosuccinimide (NIS): As a milder source of electrophilic iodine, NIS is an excellent alternative for substrates bearing acid-sensitive functional groups.[2][10] For less reactive or electron-deficient substrates, NIS can be activated with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[6]

-

Other Systems: For specific applications, other reagents like iodine monochloride (ICl) or systems such as I₂/Ceric Ammonium Nitrate (CAN) have been successfully employed.[6][11]

-

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-iodopyrazoles. All glassware should be oven-dried prior to use, and reactions involving organic solvents should be conducted in a well-ventilated fume hood.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. scribd.com [scribd.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of 4-functionalized pyrazoles via oxidative thiocyanation

Application Note: Precision Synthesis of 4-Functionalized Pyrazoles via Oxidative Thiocyanation

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Functionalization at the C4 position is critical for tuning electronic properties and biological activity. This Application Note details the synthesis of 4-thiocyanatopyrazoles, a versatile intermediate class.[1] The thiocyanate group (-SCN) serves as a "masked" thiol, a precursor to tetrazoles, or a handle for cross-coupling.

We present two validated protocols:

-

Method A (Chemical): A robust, metal-free oxidation using Potassium Persulfate (

).[2] -

Method B (Electrochemical): A sustainable, oxidant-free anodic synthesis.

Mechanistic Principles

The functionalization of the pyrazole C4 position proceeds via Electrophilic Aromatic Substitution (SEAr) . However, the thiocyanate anion (

-

Chemical Route:

undergoes homolytic cleavage to sulfate radicals, which oxidize -

Electrochemical Route: Anodic oxidation directly converts

to the radical or the dimer

Figure 1: General mechanistic pathway for oxidative C-H thiocyanation.

Validated Protocols

Method A: Chemical Oxidation ( Mediated)

Best for: Small-scale discovery, parallel synthesis, and labs without electrochemistry setups.

Reagents:

-

Substrate: 1-phenyl-3-methyl-1H-pyrazole (or derivative)

-

Oxidant: Potassium Persulfate (

)[2][3][4] -

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

) -

Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

Protocol:

-

Charge: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol, 1.0 equiv).

-

Solvate: Add DMSO (3.0 mL). Note: DMSO accelerates the reaction compared to MeCN due to better solubility of persulfate salts.

-

Add Reagents: Add KSCN (1.5 mmol, 1.5 equiv) followed by

(1.5 mmol, 1.5 equiv) in a single portion. -

Reaction: Stir the mixture vigorously at 60°C open to the air.

-

Checkpoint: The reaction typically turns yellow/orange. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Completion is usually reached within 2 hours .

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with brine, dry over

, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Critical Insight: The open-air condition is vital. While

Method B: Electrochemical Synthesis (Anodic Oxidation)

Best for: Scale-up (>1g), Green Chemistry requirements, and acid-sensitive substrates.

Setup:

-

Cell: Undivided cell (beaker type) or flow cell.

-

Electrodes: Platinum (Pt) plate anode and cathode; Graphite is a cheaper alternative for the anode.

-

Power Supply: DC regulated power supply (Constant Current mode).

Protocol:

-

Electrolyte Preparation: Dissolve

(2.0 mmol, 2.0 equiv) in Acetonitrile (10 mL). Note: -

Substrate Addition: Add the pyrazole substrate (1.0 mmol).

-

Assembly: Immerse the electrodes (approx. 1.5 cm separation).

-

Electrolysis: Apply a constant current of 10 mA (approx.

).-

Stirring: Maintain vigorous stirring to prevent electrode fouling (polymerization of thiocyanogen on the anode surface).

-

Temperature: Maintain at Room Temperature (25°C).

-

-

Termination: Stop electrolysis after passing 2.0–2.5 F/mol of charge (approx. 3–4 hours).

-

Workup: Evaporate the acetonitrile directly. Resuspend the residue in water/DCM, extract, and purify as in Method A.

Critical Insight: Avoid using halide-based supporting electrolytes (like

Comparative Analysis

| Feature | Method A: Chemical ( | Method B: Electrochemical |

| Yield (Avg) | 85–95% | 80–92% |

| Reaction Time | 2 Hours | 3–4 Hours |

| Atom Economy | Lower (Stoichiometric sulfate waste) | High (Electron is the reagent) |

| Scalability | Moderate (Exotherms on scale) | Excellent (Linear scale-up) |

| Cost | Low (Reagents are cheap) | Moderate (Initial equipment cost) |

| Functional Group Tolerance | High, but avoid easily oxidizable groups | Very High (Tunable potential) |

Downstream Applications (The "Why")

The 4-thiocyanatopyrazole is not just a final product; it is a gateway intermediate. The -SCN group reacts distinctly with nucleophiles and electrophiles.

Figure 2: Synthetic utility of the thiocyanate handle.[5]

Key Transformation:

-

Thiotetrazoles: Reacting the 4-SCN pyrazole with Sodium Azide (

) and Zinc Chloride (

References

-

Songsichan, T., et al. (2018).[3] "Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination." SynOpen, 2(01), 0006-0016. Link

-

Yao, X., et al. (2023).[5] "One-Pot Synthesis of 4-Thiocyanato-1H-pyrazoles through Electrochemical Multicomponent Thiocyanation." European Journal of Organic Chemistry, 26(1). Link

-

Pan, Y., et al. (2019). "Visible-light-induced thiocyanation of pyrazoles using g-C3N4 as a sustainable photocatalyst." Green Chemistry, 21. Link

-

Nikoofar, K., et al. (2019). "Regioselective thiocyanation of aromatic and heteroaromatic compounds using N-chlorosuccinimide/NH4SCN." Research on Chemical Intermediates, 45. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-Arylpyrazoles

An Application Guide to the Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" in the design of therapeutics for oncology and inflammatory diseases.[1][2] The functionalization of this heterocyclic system is crucial for modulating biological activity, and among the most powerful methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This guide focuses on 4-iodopyrazole derivatives, which serve as exceptionally versatile building blocks. The high reactivity of the carbon-iodine (C-I) bond makes these substrates ideal for introducing molecular diversity, allowing for the efficient construction of complex 4-aryl and 4-heteroaryl pyrazoles.[1][5]

This document provides an in-depth protocol, discusses the critical parameters behind a successful coupling, and offers troubleshooting insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically using a palladium catalyst and a base.[6] The mechanism is a well-orchestrated catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting into the carbon-iodine bond of the 4-iodopyrazole. This is generally the rate-determining step and forms a Pd(II) intermediate.[9] The high reactivity of the C-I bond makes this step particularly efficient for 4-iodopyrazole substrates.[5]

-

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[6][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[10]

-

Reductive Elimination : In the final step, the two organic groups (the pyrazole and the newly transferred aryl group) on the Pd(II) center couple and are eliminated from the complex. This forms the desired 4-arylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Protocol: Key Reaction Parameters